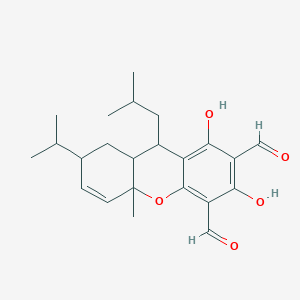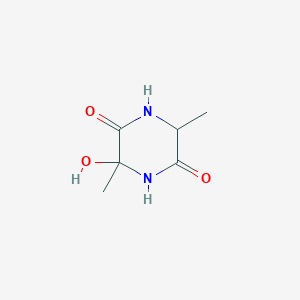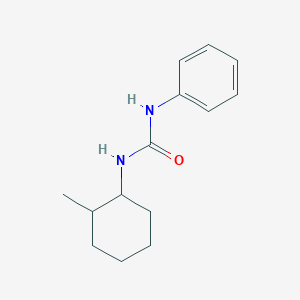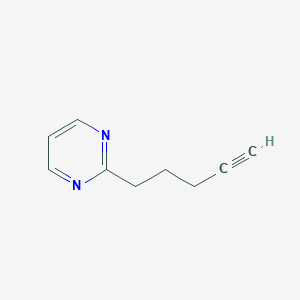
2-(4-Pentynyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Pentynyl)pyrimidine is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. It is a member of the pyrimidine family, which is a class of organic compounds that are widely used in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of 2-(4-Pentynyl)pyrimidine is still not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce the production of reactive oxygen species, which can lead to the death of cancer cells.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(4-Pentynyl)pyrimidine are still being investigated. However, studies have shown that it can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. It has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-Pentynyl)pyrimidine in lab experiments is its potential as a cancer-fighting agent. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, its limitations include its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research of 2-(4-Pentynyl)pyrimidine. One potential direction is to investigate its potential as a treatment for other diseases, such as neurodegenerative diseases. Another direction is to develop more efficient synthesis methods for the compound, which could make it more accessible for use in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-Pentynyl)pyrimidine and its potential applications in scientific research.
In conclusion, 2-(4-Pentynyl)pyrimidine is a heterocyclic compound with potential applications in scientific research, particularly in the field of cancer research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
Méthodes De Synthèse
The synthesis of 2-(4-Pentynyl)pyrimidine can be achieved through various methods. One of the most commonly used methods is the reaction of 4-chloro-2-pentynoic acid with guanidine in the presence of a base such as potassium hydroxide. The resulting product is then treated with an acid to yield 2-(4-Pentynyl)pyrimidine.
Applications De Recherche Scientifique
2-(4-Pentynyl)pyrimidine has been found to have several potential applications in scientific research. One of its most significant applications is in the field of cancer research. Studies have shown that 2-(4-Pentynyl)pyrimidine can inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
126215-84-7 |
|---|---|
Nom du produit |
2-(4-Pentynyl)pyrimidine |
Formule moléculaire |
C9H10N2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
2-pent-4-ynylpyrimidine |
InChI |
InChI=1S/C9H10N2/c1-2-3-4-6-9-10-7-5-8-11-9/h1,5,7-8H,3-4,6H2 |
Clé InChI |
UVIODMSOHRUNRK-UHFFFAOYSA-N |
SMILES |
C#CCCCC1=NC=CC=N1 |
SMILES canonique |
C#CCCCC1=NC=CC=N1 |
Synonymes |
Pyrimidine, 2-(4-pentynyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



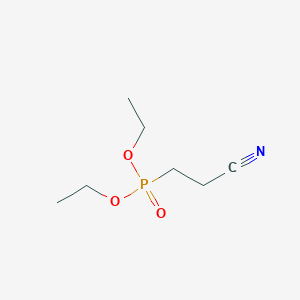
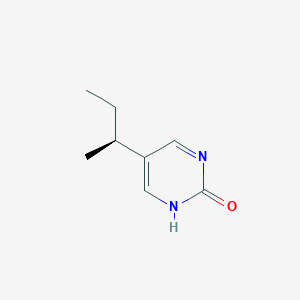
![[3-[hydroxy-[2-[(2,2,2-trifluoroacetyl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B161493.png)
![[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate](/img/structure/B161495.png)
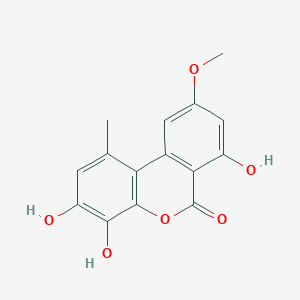
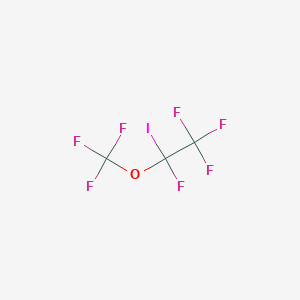
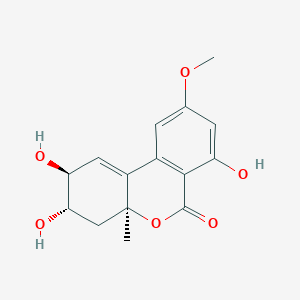
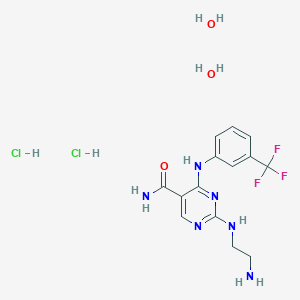
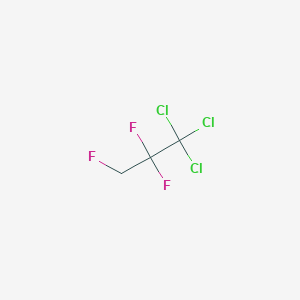
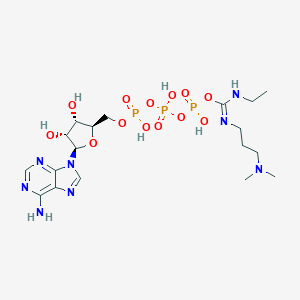
![Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate](/img/structure/B161512.png)
